3-Methyl-5-(piperidin-2-yl)pyridine
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Overview
Description
3-Methyl-5-(piperidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a piperidine ring at the 2-position and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(piperidin-2-yl)pyridine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions and large-scale hydrogenation processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(piperidin-2-yl)pyridine undergoes several types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace substituents on the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-Methyl-5-(piperidin-2-yl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-5-(piperidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in pharmaceuticals.
Pyridine: A basic heterocyclic organic compound with a nitrogen atom at the 1-position.
3-Methylpyridine: A methyl-substituted pyridine derivative.
Uniqueness
3-Methyl-5-(piperidin-2-yl)pyridine is unique due to its combined structural features of both piperidine and pyridine rings, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H16N2 |
---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
3-methyl-5-piperidin-2-ylpyridine |
InChI |
InChI=1S/C11H16N2/c1-9-6-10(8-12-7-9)11-4-2-3-5-13-11/h6-8,11,13H,2-5H2,1H3 |
InChI Key |
IXDMYBAFYBKEKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)C2CCCCN2 |
Origin of Product |
United States |
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